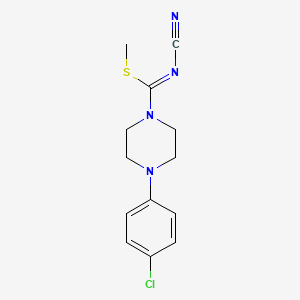

methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the cyanotetrahydro-1(2H)-pyrazine group might be reactive towards nucleophiles, while the chlorophenyl group could undergo reactions typical of aromatic halides .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Methodologies

- An efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved under ultrasound irradiation, highlighting a methodology that significantly reduces reaction times and improves yields (Machado et al., 2011).

Anticancer Applications

- Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated for their anticancer properties, specifically against breast carcinoma cell lines, demonstrating promising anticancer activity (Gomha et al., 2014).

Electronic and Optical Properties

- Studies have been conducted on pyrazine-based low-bandgap copolymers for applications in bulk heterojunction solar cells, showing excellent thermal stability and efficient charge transfer (Yuan et al., 2010).

- Additionally, electrochromic materials employing pyrazine derivatives have been synthesized, demonstrating potential applications in NIR electrochromic devices (Zhao et al., 2014).

Medicinal Chemistry and Drug Design

- Folate antagonists synthesized from pyrazine derivatives have been explored for antimalarial effects, although they did not show significant activity in initial tests (Werbel et al., 1978).

- Several pyrazoline derivatives have been synthesized and evaluated for antidepressant activities, with specific substitutions on the phenyl ring increasing activity (Palaska et al., 2001).

Structural and Molecular Analysis

- Investigations into the crystal and molecular structure of pyrazole derivatives have provided insights into intramolecular interactions and structural stability (Kavitha et al., 2003).

Green Chemistry Approaches

- A green approach to the synthesis of pyrazolo pyrimidine carboxylate derivatives has been developed, emphasizing high yields and environmentally friendly methods (Yadav et al., 2021).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

Zukünftige Richtungen

The potential applications and future directions for research on this compound would depend on its properties and activity. If it has interesting biological activity, it could be studied further as a potential pharmaceutical. If it has unique physical or chemical properties, it could have applications in materials science or other fields .

Eigenschaften

IUPAC Name |

methyl 4-(4-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXNRZFZDJXAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889327.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2889328.png)

![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)

![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)

![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)